molecular formula C14H21Cl2NO4 B14637190 2,4-D diethylethanolamine salt CAS No. 53404-34-5

2,4-D diethylethanolamine salt

Cat. No.: B14637190
CAS No.: 53404-34-5
M. Wt: 338.2 g/mol
InChI Key: GKZWTHFJWQSRRK-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 2,4-D diethylethanolamine salt involves the reaction of 2,4-dichlorophenoxyacetic acid with diethylethanolamine. The general reaction can be represented as follows:

2,4-Dichlorophenoxyacetic acid+Diethylethanolamine2,4-D diethylethanolamine salt\text{2,4-Dichlorophenoxyacetic acid} + \text{Diethylethanolamine} \rightarrow \text{this compound} 2,4-Dichlorophenoxyacetic acid+Diethylethanolamine→2,4-D diethylethanolamine salt

This reaction typically occurs in an aqueous medium, where the acid and amine react to form the salt, which is then isolated and purified .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactors where the reactants are mixed under controlled temperatures and pH conditions to ensure complete reaction and high yield. The product is then subjected to filtration, drying, and packaging for commercial use .

Chemical Reactions Analysis

Types of Reactions

2,4-D diethylethanolamine salt primarily undergoes substitution reactions due to the presence of the chlorophenoxy group. It can also participate in oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield hydroxylated or aminated derivatives, while oxidation reactions can produce carboxylated products .

Mechanism of Action

The mechanism of action of 2,4-D diethylethanolamine salt involves its absorption by plant leaves and roots, followed by translocation to the meristematic tissues. It acts as a synthetic auxin, mimicking the natural plant hormone indole-3-acetic acid. This leads to uncontrolled cell division and growth, ultimately causing the death of susceptible plants . The molecular targets include auxin receptors and related signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-D diethylethanolamine salt is unique due to its specific formulation, which offers a balance between efficacy and stability. Unlike ester formulations, it is less volatile and poses a lower risk of vapor drift, making it suitable for use in sensitive areas .

Properties

CAS No.

53404-34-5

Molecular Formula

C14H21Cl2NO4

Molecular Weight

338.2 g/mol

IUPAC Name

2-(2,4-dichlorophenoxy)acetic acid;2-(diethylamino)ethanol

InChI

InChI=1S/C8H6Cl2O3.C6H15NO/c9-5-1-2-7(6(10)3-5)13-4-8(11)12;1-3-7(4-2)5-6-8/h1-3H,4H2,(H,11,12);8H,3-6H2,1-2H3

InChI Key

GKZWTHFJWQSRRK-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCO.C1=CC(=C(C=C1Cl)Cl)OCC(=O)O

Origin of Product

United States

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